9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate
Description
Overview of 9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate
This compound represents a sophisticated molecular architecture designed specifically for peptide synthesis applications. The compound possesses the molecular formula C₃₇H₃₁NO₄S and exhibits a molecular weight of 585.71 g/mol, positioning it as a substantial organic molecule with complex structural features. The Chemical Abstracts Service registry number 103213-32-7 uniquely identifies this compound in chemical databases worldwide.
The compound's structural framework consists of three distinct chemical domains that work synergistically to provide protective functionality. The fluorenylmethoxycarbonyl moiety serves as a base-labile amino protecting group, while the trityl group functions as an acid-labile sulfur protecting group. This dual protection strategy enables selective deprotection sequences essential for complex peptide synthesis protocols. The central cysteine core maintains its natural chirality in the (R)-configuration, ensuring biocompatibility with natural peptide sequences.
Crystallographic analysis reveals that the compound adopts a powder form with characteristic white to light yellow coloration. The melting point ranges from 170-173°C, indicating substantial thermal stability suitable for synthetic manipulations. Solubility studies demonstrate clear dissolution in dimethylformamide at concentrations of 1 millimole in 2 milliliters, while exhibiting limited water solubility. These physical properties reflect the compound's lipophilic character, consistent with its protective group architecture.
The compound exhibits distinctive spectroscopic properties that facilitate analytical characterization and synthetic monitoring. The fluorenyl moiety contributes significant ultraviolet absorption, enabling convenient reaction tracking through spectrophotometric methods. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with characteristic chemical shifts corresponding to the aromatic fluorenyl and trityl systems. Mass spectrometric analysis confirms the molecular ion peak at 585.2 atomic mass units, supporting structural assignments.
Historical Context and Discovery
The development of this compound emerged from pioneering research in amino acid protecting group chemistry initiated in the 1970s. Louis A. Carpino and Grace Y. Han at the University of Massachusetts Amherst introduced the foundational fluorenylmethoxycarbonyl protecting group in 1970, addressing critical limitations in existing amino protection strategies. Their seminal work recognized the need for base-labile protecting groups that could provide orthogonal deprotection conditions complementary to existing acid-labile systems.
Carpino's research program systematically explored various protecting group architectures before identifying the fluorenylmethoxycarbonyl system as optimal for peptide synthesis applications. The initial development focused on addressing weaknesses in the tert-butyloxycarbonyl strategy, particularly regarding acid stability of side-chain protecting groups during repeated deprotection cycles. The fluorenylmethoxycarbonyl group demonstrated exceptional base lability while maintaining acid stability, enabling true orthogonal protection schemes.
The integration of fluorenylmethoxycarbonyl chemistry with cysteine derivatives represented a subsequent advancement that addressed specific challenges in sulfur-containing amino acid synthesis. The trityl protecting group for cysteine sulfur atoms provided acid-labile protection compatible with fluorenylmethoxycarbonyl amino protection. This combination enabled the synthesis of complex cysteine-containing peptides without cross-reactivity between protecting group removal conditions.
The commercial development of this compound followed extensive optimization of synthetic routes and purification protocols. Manufacturing specifications evolved to ensure high enantiomeric purity exceeding 99.5% and overall chemical purity above 99.0%. These stringent quality standards reflect the compound's critical role in pharmaceutical and research applications where synthetic fidelity is paramount.
The historical trajectory of fluorenylmethoxycarbonyl chemistry demonstrates its transformative impact on peptide synthesis methodologies. By the 1990s, fluorenylmethoxycarbonyl-based solid-phase peptide synthesis had largely supplanted earlier tert-butyloxycarbonyl approaches due to superior reaction conditions and synthetic reliability. The development of specialized derivatives like this compound expanded the accessible chemical space for peptide synthesis, enabling construction of increasingly complex molecular architectures.
Nomenclature and Synonyms
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules. The complete International Union of Pure and Applied Chemistry name describes the compound as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid, emphasizing the stereochemical configuration and functional group arrangements. This systematic designation provides unambiguous structural identification while maintaining consistency with international chemical nomenclature standards.
The compound operates under numerous synonymous designations that reflect different naming conventions and historical practices within peptide chemistry. N-alpha-Fluorenylmethyloxycarbonyl-S-tritylcysteine represents a common biochemical designation that emphasizes the protected amino acid identity. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine provides an alternative systematic description focusing on the protecting group attachments. These variations accommodate different professional communities while maintaining chemical accuracy.
Commercial suppliers employ abbreviated nomenclature systems that facilitate practical laboratory usage while preserving chemical specificity. The designation Fluorenylmethoxycarbonyl-Cysteine(Trityl)-OH represents a standard pharmaceutical nomenclature that identifies key structural components. Advanced ChemTech catalogs the compound as Fluorenylmethoxycarbonyl-S-trityl-L-cysteine, emphasizing the stereochemical configuration. Sigma-Aldrich maintains the nomenclature N-α-Fluorenylmethoxycarbonyl-S-trityl-L-cysteine, consistent with their biochemical product classification systems.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO3S/c39-24-30(38-36(40)41-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-42-37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-24,30,35H,25-26H2,(H,38,40)/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFWRXFCWGLFQX-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl]carbamate is a synthetic compound with potential biological activity. Its structure suggests it may interact with various biological targets, particularly in the context of medicinal chemistry and drug development. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Fluorenylmethyl group : This moiety is known for its stability and ability to enhance lipophilicity.
- Carbamate linkage : This functional group is often associated with biological activity, particularly in enzyme inhibition.
- Triphenylmethyl sulfanyl group : This component may contribute to the compound's unique reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of 9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl]carbamate can be attributed to several mechanisms:
- Enzyme Inhibition : The carbamate group is known to interact with serine residues in enzymes, potentially inhibiting their activity. This property is particularly relevant for enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing various physiological responses.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
In Vitro Studies
Research has shown that derivatives of similar carbamate compounds exhibit significant inhibitory effects on histone deacetylase (HDAC) enzymes, which play a crucial role in gene expression regulation. For instance, a study demonstrated that modifications to the carbamate structure could enhance HDAC inhibitory activity, suggesting that 9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl]carbamate may also exhibit similar effects .
Case Studies
- HDAC Inhibition : A series of analogs were synthesized and tested against HDAC enzymes. The results indicated that modifications to the triphenylmethyl group significantly impacted the inhibitory potency, leading to enhanced selectivity for certain HDAC isozymes .
- Anticancer Activity : In a study focused on cancer cell lines, compounds structurally related to 9H-Fluoren-9-ylmethyl N-carbamates demonstrated cytotoxic effects, suggesting potential applications in cancer therapy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H33N2O4S |
| Melting Point | 74 - 76 °C |
| Solubility | Soluble in organic solvents |
| Predicted Boiling Point | ~541.6 °C |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound belongs to a broader class of Fmoc-protected carbamates. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physical Properties
Key Differences
Functional Groups and Reactivity :
- The tritylthio group in the target compound provides steric hindrance and stability, contrasting with the thioamide in Compound 7 () or the azetidine-thione in Compound 10, which may exhibit different nucleophilicities .
- The tert-butoxy group in ’s compound is acid-labile, whereas the tritylthio group requires stronger acidic conditions for removal .
Chirality and Backbone Configuration :
- The target compound’s (2R)-configuration distinguishes it from analogs like the (S)-configured compounds in and , affecting enantioselective synthesis outcomes .
Physical Properties :
- The lower melting point (58–62°C) of the target compound compared to Compound 9 (188–190°C) reflects reduced crystallinity due to the bulky tritylthio group .
- Compounds with polar groups (e.g., hydroxyhexyl in ) exhibit higher solubility in polar solvents than the hydrophobic tritylthio-containing target .
Synthetic Applications :
- The target compound is tailored for peptide synthesis where tritylthio groups protect cysteine residues. In contrast, Cbz-protected compounds (e.g., Compound 9) are used in orthogonal protection strategies .
- ’s Fmoc-Asn(Trt)-OH highlights the use of trityl groups in protecting side-chain amines, analogous to the target compound’s backbone protection .
Table 2: Spectroscopic and Crystallographic Data
Méthodes De Préparation
Synthesis of Fluorenylmethyl Carbamate Intermediates
Method A: Reaction of Fluorenylmethyl Chloroformate with Amine
- Reagents: Fluorenylmethyl chloroformate (Fmoc-Cl), amine precursor, base (e.g., DIPEA or pyridine).
- Procedure: The amine is dissolved in anhydrous solvent (dichloromethane or DMF), cooled to 0°C, and reacted with Fmoc-Cl in the presence of a base to form the Fmoc-protected amine. This step ensures the selective installation of the fluorenylmethyl group.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Fmoc-Cl | 0°C to room temp, in pyridine | 80-90% | , |
Assembly of the Chiral Backbone with Triphenylmethyl Sulfanyl
Method B: Synthesis of the Oxo-Propan-2-yl Derivative
- Starting Material: Chiral amino acid derivative, typically obtained via enantioselective synthesis or chiral resolution.
- Reaction: Alkylation with triphenylmethyl thiol (triphenylmethyl sulfide) using nucleophilic substitution, often facilitated by activating agents like DCC or DIC.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Triphenylmethyl thiol | DCC in DCM, room temp | 70-85% | , |
Formation of the Final Carbamate
Method C: Coupling of the Amino Group with Activated Carbamate
- Reagents: The amino component (bearing the fluorenylmethyl group) reacts with an activated carbamate intermediate such as carbonyldiimidazole (CDI) or phosgene derivatives.
- Procedure: The amine is treated with CDI in anhydrous conditions, followed by addition of the triphenylmethyl sulfanyl derivative, forming the carbamate linkage.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| CDI | Dried DMF, room temp | 75-85% | , |
Notes on Optimization and Stereoselectivity
- Chiral centers are best established via enantioselective synthesis or chiral auxiliaries to ensure the (2R) configuration.
- Protection-deprotection strategies are crucial to prevent side reactions, especially when handling sensitive thiol groups and carbamates.
- Reaction conditions such as temperature, solvent, and reagent stoichiometry significantly influence yield and purity.
Data Summary and Comparative Table
Q & A
Q. Table 1: Typical Synthesis Parameters
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Coupling | Fmoc-Cl | 0–4°C | 2–4 h | 60–75% |
| Deprotection | TFA/DCM | RT | 30 min | >90% |
Advanced: How can contradictions in stereochemical assignments be resolved during structural analysis?
Methodological Answer:
Discrepancies in stereochemistry often arise from overlapping NMR signals or low-resolution crystallographic data. To resolve these:
X-ray Crystallography : Collect high-resolution data (e.g., θmax > 60°, Rint < 0.05) using CuKα radiation (λ = 1.54178 Å). Refine with SHELXL-2018, focusing on anisotropic displacement parameters and hydrogen bonding networks .
Solid-State NMR : Use ¹³C CP/MAS NMR to distinguish diastereomers by analyzing carbonyl (C=O) and fluorenyl carbon shifts .
Computational Validation : Compare experimental and DFT-calculated (B3LYP/6-31G**) IR/Raman spectra to confirm configuration .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P1 (triclinic) |
| a, b, c (Å) | 5.1786, 15.3176, 20.3554 |
| V (ų) | 1595.36 |
| R-factor | 0.095 |
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR in CDCl₃ to confirm Fmoc (δ 4.2–4.4 ppm, CH₂) and trityl (δ 7.2–7.5 ppm, aromatic) groups.
- DEPT-135 to identify methylene/methine carbons in the propan-2-yl backbone .
Mass Spectrometry : High-resolution ESI-MS (m/z 628.8 [M+H]⁺) for molecular weight validation .
Polarimetry : Measure [α]D²⁵ to confirm enantiomeric purity (e.g., [α]D²⁵ = +12.5° for (2R) configuration) .
Advanced: How can computational methods predict reactivity in functional group transformations?
Methodological Answer:
Reaction Pathway Modeling : Use Gaussian 16 with M06-2X/def2-TZVP to simulate nucleophilic attack on the carbamate group. Calculate activation energies (ΔG‡) for SN2 vs. SN1 mechanisms .
Solvent Effects : Conduct COSMO-RS simulations to optimize solvent choice (e.g., DMF vs. THF) for sulfanyl deprotection .
Docking Studies : Analyze steric hindrance using PyMol to predict regioselectivity in peptide coupling reactions .
Advanced: How to mitigate hygroscopicity-induced degradation during storage?
Methodological Answer:
Storage Conditions : Store at −20°C in amber vials with molecular sieves (3 Å) under argon. Monitor water content via Karl Fischer titration (<0.1% w/w) .
Lyophilization : Pre-freeze samples at −80°C and lyophilize for 48 h to form stable amorphous powders .
Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis to fluorenylmethanol) .
Basic: How to confirm enantiomeric purity for (2R)-configured derivatives?
Methodological Answer:
Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol 85:15, 1 mL/min). Retention times differ by 1.2–1.5 min for enantiomers .
Circular Dichroism (CD) : Compare CD spectra (200–250 nm) with authentic (2R) standards. A positive Cotton effect at 225 nm confirms the desired configuration .
Advanced: What strategies resolve ambiguities in hydrogen bonding networks observed in crystallography?
Methodological Answer:
High-Pressure Crystallization : Grow crystals under 0.3–0.5 GPa to enhance resolution of disordered solvent molecules (e.g., propan-2-ol 0.334-solvate) .
Neutron Diffraction : For precise H-atom positioning, use neutron sources (e.g., ILL Grenoble) with deuterated samples .
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H⋯O vs. C–H⋯π) using CrystalExplorer .
Q. Table 3: Key Hydrogen Bonds
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| O6–H6⋯O5 | 2.78 | 165 |
| N1–H1⋯O4 | 2.85 | 158 |
Advanced: How to address SHELX refinement challenges for low-quality diffraction data?
Methodological Answer:
Data Filtering : Exclude reflections with I/σ(I) < 2 and apply empirical absorption correction (e.g., SADABS) .
Twinning Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals (e.g., Hooft y < 0.3) .
Disorder Modeling : Split occupancy for solvent molecules (e.g., 0.334 propan-2-ol) with PART/SUMP restraints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
